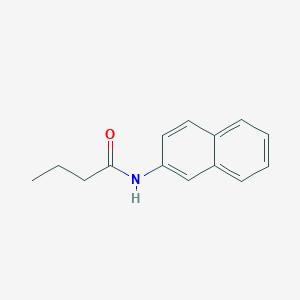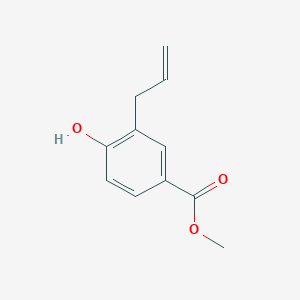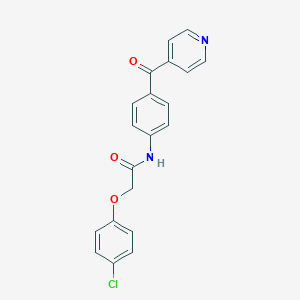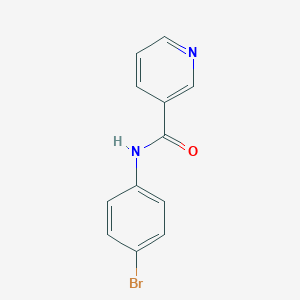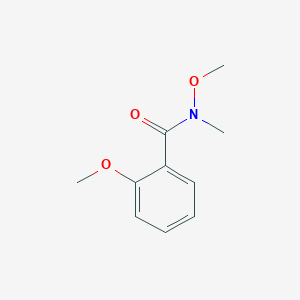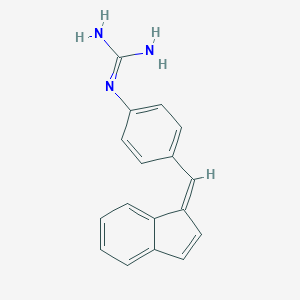
1-(4-Guanylaminobenzylidene)indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Guanylaminobenzylidene)indene, commonly referred to as GABA-indene, is a small molecule that has been extensively studied for its potential therapeutic applications. GABA-indene is a GABA(B) receptor agonist, which means that it activates the GABA(B) receptor in the brain. This receptor is involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity.
Mécanisme D'action
GABA-indene activates the GABA(B) receptor in the brain. This receptor is a G protein-coupled receptor that is involved in the inhibition of neurotransmitter release. Activation of the GABA(B) receptor leads to an increase in potassium ion conductance and a decrease in calcium ion conductance, which results in a decrease in neurotransmitter release. This mechanism of action is responsible for the anxiolytic, sedative, and anticonvulsant effects of GABA-indene.
Effets Biochimiques Et Physiologiques
GABA-indene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, GABA-indene has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects may contribute to its potential therapeutic applications for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of GABA-indene is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. Additionally, GABA-indene has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. One limitation of GABA-indene is that it has not been extensively studied in humans, which limits our understanding of its safety and efficacy.
Orientations Futures
There are several future directions for research on GABA-indene. One area of research is the development of novel GABA(B) receptor agonists that have improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of GABA-indene in humans. Finally, GABA-indene may have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia, which warrant further investigation.
Méthodes De Synthèse
The synthesis of GABA-indene involves the reaction of indene-2,3-dione with 4-guanylaminobenzaldehyde in the presence of a reducing agent. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through NMR spectroscopy and elemental analysis.
Applications De Recherche Scientifique
GABA-indene has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, GABA-indene has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These findings suggest that GABA-indene may have potential therapeutic applications for a variety of neurological disorders.
Propriétés
Numéro CAS |
30117-70-5 |
|---|---|
Nom du produit |
1-(4-Guanylaminobenzylidene)indene |
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[4-[(Z)-inden-1-ylidenemethyl]phenyl]guanidine |
InChI |
InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11- |
Clé InChI |
BOGIJBDMOQJRFY-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N=C(N)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



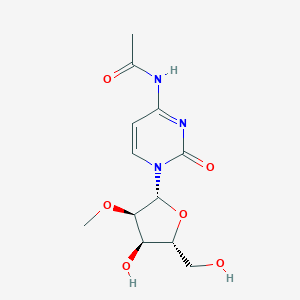
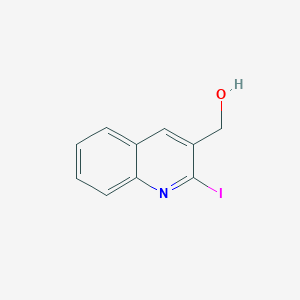
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
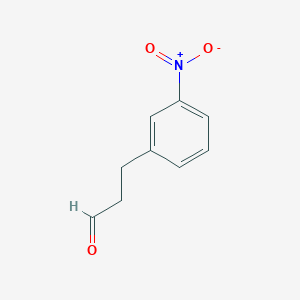
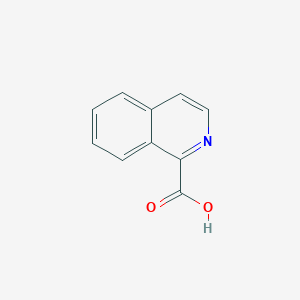
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
